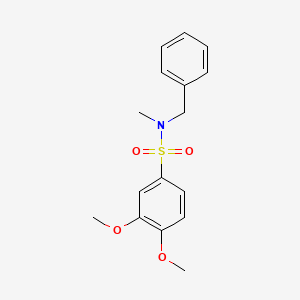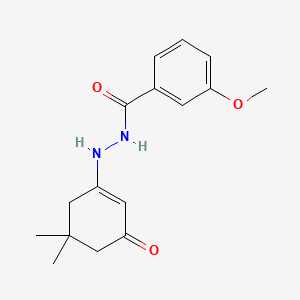
3-(acetylamino)-5-amino-4-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(acetylamino)-5-amino-4-chlorobenzoic acid, also known as N-Acetyl-5-amino-4-chloro-2-nitrobenzoic acid (NACB), is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of 5-amino-4-chloro-2-nitrobenzoic acid (ACNB), which is a well-known inhibitor of the enzyme dihydrofolate reductase (DHFR). NACB has been found to exhibit similar inhibitory activity towards DHFR, as well as other biological activities that make it a promising candidate for further research.
作用机制
NACB inhibits DHFR by binding to the enzyme's active site and blocking the conversion of dihydrofolate to tetrahydrofolate. This leads to the depletion of tetrahydrofolate, which is required for the synthesis of nucleotides. In addition to its inhibitory activity towards DHFR, NACB has also been found to exhibit other biological activities, such as antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NACB have been extensively studied in vitro and in vivo. In vitro studies have shown that NACB inhibits the growth of cancer cells, induces cell cycle arrest and apoptosis, and enhances the efficacy of chemotherapy drugs. In vivo studies have demonstrated that NACB can inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
The advantages of using NACB in lab experiments include its high potency and selectivity towards DHFR, as well as its ability to enhance the efficacy of chemotherapy drugs. However, the limitations of using NACB include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the research on NACB. One potential direction is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Another direction is to investigate the mechanisms underlying its antioxidant and anti-inflammatory properties, as well as its potential for use in neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis and administration of NACB for maximum efficacy and safety.
合成方法
The synthesis of NACB can be achieved through a multistep process starting from 5-nitroanthranilic acid. The first step involves the acetylation of the amino group using acetic anhydride to yield N-acetyl-5-nitroanthranilic acid. This intermediate is then reduced using sodium dithionite to obtain N-acetyl-5-amino-4-chloro-2-nitrobenzoic acid. Finally, the nitro group is reduced using palladium on carbon to give the desired product, NACB.
科学研究应用
NACB has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. DHFR is an essential enzyme that plays a crucial role in the synthesis of nucleotides, which are required for DNA replication and cell division. Inhibition of DHFR has been shown to be an effective strategy for the treatment of cancer, as it can lead to the depletion of nucleotides and the subsequent inhibition of cell proliferation.
属性
IUPAC Name |
3-acetamido-5-amino-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-4(13)12-7-3-5(9(14)15)2-6(11)8(7)10/h2-3H,11H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDQFDFZADBSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1Cl)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5926651 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)

![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)

![2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730010.png)
![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)


![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5730035.png)

![2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5730055.png)

